Cas no 5471-20-5 (2-Amino-N-benzylbenzamide)

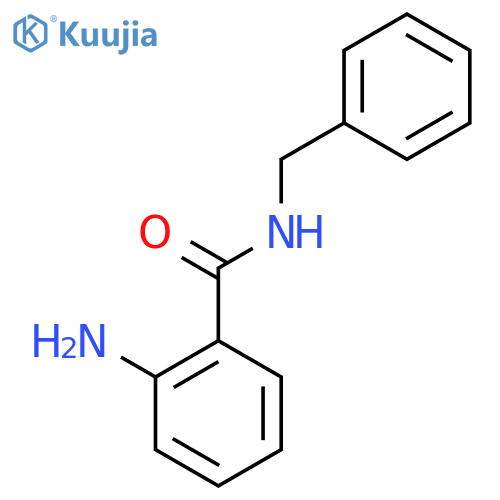

2-Amino-N-benzylbenzamide structure

商品名:2-Amino-N-benzylbenzamide

2-Amino-N-benzylbenzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide,2-amino-N-(phenylmethyl)-

- 2-Amino-N-benzylbenzamide

- 2-AMINO-N-BENZYL-BENZAMIDE

- (2-aminophenyl)-N-benzylcarboxamide

- 2-amine-N-benzylbenzamide

- AC1L5K7S

- AC1Q5FKO

- anthranilic acid benzylamide

- Anthranilsaeure-benzylamid

- NSC26020

- o-amino-N-benzylbenzamide

- Oprea1_603334

- SureCN2236766

- A870372

- N-benzylanthranilamide

- Z56040669

- 5471-20-5

- CHEMBL1534786

- SMR000141312

- 3C-117

- Cambridge id 6085201

- HMS2311N12

- CS-0307720

- CCG-275041

- HMS1783C09

- MLS000533875

- NSC-26020

- MFCD00232073

- AKOS000198952

- DTXSID00282460

- EN300-05685

- 2-(Benzylaminocarbonyl)aniline

- EX-A3311

- SCHEMBL2236766

- BCP34445

- ANVAEYULLAJMQX-UHFFFAOYSA-N

- 2-Amino-N-(phenylmethyl)benzamide

- F73756

- 2-Amino-N-(phenylmethyl)benzamide; 2-(Benzylaminocarbonyl)aniline; Anthranilic Acid Benzylamide

- STK520506

- Benzamide, 2-amino-N-(phenylmethyl)-

- ALBB-012956

- BBL002062

- AE-641/05573042

-

- MDL: MFCD00232073

- インチ: InChI=1S/C14H14N2O/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17)

- InChIKey: ANVAEYULLAJMQX-UHFFFAOYSA-N

- ほほえんだ: NC1=CC=CC=C1C(NCC2=CC=CC=C2)=O

計算された属性

- せいみつぶんしりょう: 226.11072

- どういたいしつりょう: 226.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 55.1Ų

じっけんとくせい

- PSA: 55.12

- LogP: 3.17090

2-Amino-N-benzylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1252332-1g |

2-AMINO-N-BENZYL-BENZAMIDE |

5471-20-5 | 97% | 1g |

$230 | 2024-06-06 | |

| abcr | AB314841-10 g |

2-Amino-n-benzylbenzamide, 95%; . |

5471-20-5 | 95% | 10g |

€1,343.00 | 2022-08-31 | |

| Enamine | EN300-05685-5.0g |

2-amino-N-benzylbenzamide |

5471-20-5 | 95% | 5.0g |

$350.0 | 2023-06-27 | |

| abcr | AB314841-500 mg |

2-Amino-n-benzylbenzamide, 95%; . |

5471-20-5 | 95% | 500MG |

€125.00 | 2022-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023892-1g |

2-Amino-N-benzylbenzamide |

5471-20-5 | 1g |

2746.0CNY | 2021-07-05 | ||

| Apollo Scientific | OR32608-5g |

2-Amino-N-benzylbenzamide |

5471-20-5 | 95% | 5g |

£616.00 | 2025-02-19 | |

| TRC | A630243-100mg |

2-Amino-N-benzylbenzamide |

5471-20-5 | 100mg |

$ 64.00 | 2023-04-19 | ||

| eNovation Chemicals LLC | Y1252332-250mg |

2-AMINO-N-BENZYL-BENZAMIDE |

5471-20-5 | 97% | 250mg |

$125 | 2024-06-06 | |

| Enamine | EN300-05685-2.5g |

2-amino-N-benzylbenzamide |

5471-20-5 | 95% | 2.5g |

$193.0 | 2023-10-28 | |

| TRC | A630243-500mg |

2-Amino-N-benzylbenzamide |

5471-20-5 | 500mg |

$ 161.00 | 2023-04-19 |

2-Amino-N-benzylbenzamide 関連文献

-

Dan Zhan,Tianbin Li,Haidong Wei,Wen Weng,Khashayar Ghandi,Qingle Zeng RSC Adv. 2013 3 9325

-

Yoonkyung Jang,Seok Beom Lee,Junhwa Hong,Simin Chun,Jeeyeon Lee,Suckchang Hong Org. Biomol. Chem. 2020 18 5435

-

Thomas Mathew,Attila á. Papp,Farzaneh Paknia,Santos Fustero,G. K. Surya Prakash Chem. Soc. Rev. 2017 46 3060

-

Thomas Mathew,Attila á. Papp,Farzaneh Paknia,Santos Fustero,G. K. Surya Prakash Chem. Soc. Rev. 2017 46 3060

-

Pallavi More,Amol Patil,Rajashri Salunkhe RSC Adv. 2014 4 63039

5471-20-5 (2-Amino-N-benzylbenzamide) 関連製品

- 10494-82-3(2-Amino-N-butylbenzamide)

- 30391-89-0(2-amino-N-(propan-2-yl)benzamide)

- 30510-67-9(2-Amino-N-cyclopropylbenzamide)

- 30391-87-8(2-Amino-N-(sec-butyl)benzamide)

- 1203-89-0(2-Amino-N-tert-butylbenzamide)

- 4141-08-6(2-Amino-N-methylbenzamide)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5471-20-5)2-Amino-N-benzylbenzamide

清らかである:99%

はかる:1g

価格 ($):197.0

atkchemica

(CAS:5471-20-5)2-Amino-N-benzylbenzamide

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ